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Introduction

MT-141, also known as Cefminox, is a semisynthetic cephamycin antibiotic distinguished by a
D-cysteine moiety in its 73-side chain.[1] As a member of the cephamycin family, it possesses a
7a-methoxy group, which confers significant resistance to -lactamases, enzymes that are a
common cause of bacterial resistance to -lactam antibiotics.[2] This technical guide provides
an in-depth overview of the core characteristics of MT-141, including its antibacterial activity,
mechanism of action, and the experimental methodologies used for its evaluation.

Core Characteristics of the MT-141 Cephamycin

MT-141 exhibits a broad spectrum of antibacterial activity, with a particularly strong and rapid
bacteriolytic action against sensitive Gram-negative bacteria.[1] Notably, it is effective against
not only rapidly growing bacterial cells but also slowly growing, dense cell populations at low

concentrations.[1]

Chemical Structure and Structure-Activity Relationships

The chemical structure of MT-141 is central to its potent antibacterial properties. The D-amino
acid function in the C-7f3 substituent is a key determinant of its activity. Modifications to this part
of the molecule have been shown to significantly alter its antibacterial spectrum and efficacy.
For instance, amidation or decarboxylation of the D-amino acid moiety leads to an increase in
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activity against Gram-positive bacteria but a decrease against Gram-negative bacteria.[3]
Conversely, N-acetylation, which removes the basic function, results in a marked decrease in
activity against both types of bacteria.[3] The L-configuration of the amino acid also leads to a
moderate drop in activity.[3]

Quantitative Antibacterial Activity

The in vitro activity of MT-141 has been extensively compared to other cephalosporins. The
following tables summarize the Minimum Inhibitory Concentrations (MICs) of MT-141 against a
range of bacterial isolates.

o ) Cefopera
Gram- MT-141 Cefoxitin Cefmetaz = Moxalact Cefotaxi
zone
Positive MIC90 MIC90 ole MIC90 am MIC90 me MIC90 T
Bacteria (ng/mL) (ng/mL) (ng/mL) (ng/mL) (ng/mL)
(ng/mL)

Staphyloco
ccus >100 25 12.5 6.25 3.13 3.13
aureus
Staphyloco
ccus 50 25 125 6.25 6.25 6.25
epidermidis
Streptococ
cus 1.56 0.2 0.2 0.1 <0.1 <0.1
pyogenes
Streptococ
cus

_ 6.25 0.78 0.39 0.1 <0.1 0.1
pneumonia
e
Enterococc

, >100 >100 >100 >100 >100 >100
us faecalis
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... . Cefopera
Gram- MT-141 Cefoxitin Cefmetaz = Moxalact Cefotaxi
zone
Negative MIC90 MIC90 ole MIC90 am MIC90 me MIC90 D
Bacteria (ng/mL) (ng/mL) (ng/mL) (ng/mL) (ng/mL)
(ng/imL)
Escherichi
) 6.25 12.5 3.13 0.39 0.2 0.78
a coli
Klebsiella
pneumonia  3.13 6.25 1.56 0.39 0.2 1.56
e
Proteus
R 1.56 25 3.13 0.39 0.2 0.39
mirabilis
Proteus
) 0.78 125 1.56 0.2 0.2 0.78
vulgaris
Morganella
. 0.39 12.5 1.56 0.78 0.39 3.13
morganii
Serratia
marcescen 12.5 >100 50 1.56 1.56 12.5
s
Pseudomo
nas >100 >100 >100 50 25 12.5
aeruginosa
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. . . Cefopera
Anaerobi MT-141 Cefoxitin Cefmetaz Moxalact Cefotaxi
zone
c MIC90 MIC90 ole MIC90 am MIC90 me MIC90 T
Bacteria (ng/mL) (ng/mL) (ng/mL) (ng/mL) (ng/mL)
(ng/imL)
Bacteroide
B 12.5 50 25 12.5 50 100
s fragilis
Clostridium
) 3.13 6.25 3.13 3.13 6.25 12.5
perfringens
Clostridium
o 6.25 25 12.5 50 100 >100
difficile

Data extracted from "In Vitro and in Vivo Antibacterial Activities of MT-141, a New

Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins” published in

Antimicrobial Agents and Chemotherapy.

Mechanism of Action

Similar to other B-lactam antibiotics, MT-141 exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall. This is achieved through the covalent binding to and

inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final

steps of peptidoglycan synthesis. The 7a-methoxy group provides steric hindrance that

protects the B-lactam ring from hydrolysis by many (-lactamases.
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Caption: Mechanism of action of MT-141.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of MT-141 and reference antibiotics is determined by the agar dilution method.

e Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially
diluted to the desired concentrations.

o Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten
Mueller-Hinton agar and poured into petri dishes.

¢ Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is diluted
to a standardized concentration (e.g., 104 CFU per spot).

 Inoculation: The bacterial suspensions are inoculated onto the surface of the antibiotic-
containing agar plates using a multipoint inoculator.

e Incubation: The plates are incubated at 37°C for 18 to 24 hours.

o MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that
completely inhibits the visible growth of the organism.
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Caption: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of MT-141 to PBPs of Escherichia coli is determined by a competitive
binding assay.
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e Membrane Preparation:E. coli cells are grown to mid-log phase, harvested, and lysed to
obtain the cell membrane fraction containing the PBPs.

o Competitive Binding: The membrane preparations are incubated with various concentrations
of unlabeled MT-141 or other B-lactam antibiotics.

» Labeling: A saturating concentration of radiolabeled or fluorescently labeled penicillin G is
added to the mixture and incubated to label the PBPs that are not bound by the test
antibiotic.

o SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

» Detection: The gel is exposed to X-ray film (for radiolabeling) or imaged using a fluorescence
scanner to visualize the PBP bands. The intensity of the bands corresponds to the amount of
labeled penicillin G bound, and thus inversely to the affinity of the test antibiotic.

Conclusion

MT-141 is a potent cephamycin antibiotic with a strong bacteriolytic effect, particularly against
Gram-negative bacteria. Its efficacy is rooted in its unique chemical structure, which confers
both high affinity for penicillin-binding proteins and stability against 3-lactamases. The provided
data and experimental protocols offer a comprehensive technical overview for researchers and
drug development professionals engaged in the study of novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394150#mt-141-cephamycin-family-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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